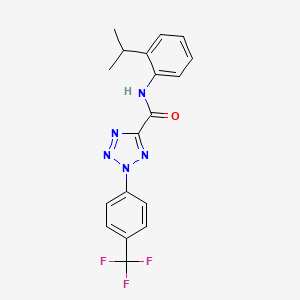

3-Deazaadenosine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

細胞内のメチル化プロセスに関与する酵素であるS-アデノシルホモシステインヒドロラーゼの阻害作用で知られています 。この化合物は、生化学、分子生物学、医薬品化学など、さまざまな分野で有望視されています。

準備方法

3-デアザアデノシン塩酸塩の合成は、通常、イノシンから始まり、いくつかのステップを踏みます。 一般的な方法の1つには、イノシンを5-エチニル-1-β-D-リボフラノシルイミダゾール-4-カルボキサミド誘導体に転換することが含まれ、これは重要な中間体として機能します 。この中間体は、さらに化学反応に付されて3-デアザアデノシンが生成され、これは塩酸塩の形に変換することができます。工業生産方法では、通常、これらの合成経路を最適化して、高収率と高純度を確保しています。

化学反応の分析

3-デアザアデノシン塩酸塩は、以下の化学反応など、さまざまな化学反応を起こします。

酸化と還元: 酸化還元反応に関与することがありますが、これらの反応の具体的な条件や試薬はあまり報告されていません。

置換反応: 求核置換反応を起こすことができ、特にリボース部分で起こります。

一般的な試薬と条件: 一般的な試薬には強酸または強塩基が含まれ、反応は通常、特異性と収率を確保するために制御された温度で行われます。

主な生成物: これらの反応の主な生成物は、通常、修飾されたヌクレオシドであり、生化学的アッセイまたは治療的用途でさらに利用することができます.

科学的研究の応用

3-デアザアデノシン塩酸塩は、科学研究において幅広い用途を持っています。

化学: メチル化プロセスと酵素阻害を研究するためのツールとして使用されています。

生物学: S-アデノシルホモシステインヒドロラーゼの強力な阻害剤として機能するため、遺伝子発現とエピジェネティクスの研究に役立ちます.

医学: 特にHIVに対して、ウイルス複製を阻害する能力のために、抗ウイルス療法で有望視されています.

産業: 生化学的アッセイの開発に使用され、医薬品研究における参照化合物として使用されています。

作用機序

3-デアザアデノシン塩酸塩の主な作用機序は、S-アデノシルホモシステインヒドロラーゼの阻害です。 この酵素を阻害することにより、化合物はS-アデノシルホモシステインの蓄積を引き起こし、これは細胞内のメチル化プロセスに影響を与えます 。 この阻害は、炎症、増殖、ウイルス複製に関与するものを含む、さまざまな細胞経路を調節することができます .

類似の化合物との比較

3-デアザアデノシン塩酸塩は、S-アデノシルホモシステインヒドロラーゼの特異的な阻害のために、他のヌクレオシドアナログとは異なります。類似の化合物には、以下が含まれます。

3-デアザグアノシン: 同様の阻害特性を持つ別のデアザプリンヌクレオシドですが、標的の特異性は異なります。

3-デアザイノシン: 構造的に類似していますが、生物学的活性は異なります。

7-デアザアデノシン: 化学的および生物学的に異なる異性体.

類似化合物との比較

3-Deazaadenosine hydrochloride is unique compared to other nucleoside analogs due to its specific inhibition of S-adenosylhomocysteine hydrolase. Similar compounds include:

3-Deazaguanosine: Another deazapurine nucleoside with similar inhibitory properties but different target specificity.

3-Deazainosine: Shares structural similarities but has distinct biological activities.

7-Deazaadenosine: An isomer with different chemical and biological properties.

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRKYGAAEYXMKZ-RPWKAPHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)

![5-[(1,3-Benzothiazol-2-ylthio)methyl]-2-furancarboxylic acid methyl ester](/img/structure/B2653948.png)

![3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2653950.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)

![N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2653957.png)